molecular formula C13H13NO3 B2841143 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide CAS No. 329777-82-4

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide

Cat. No.: B2841143
CAS No.: 329777-82-4
M. Wt: 231.251
InChI Key: VIEFLZFXOLMOQP-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide is a synthetic compound that features a benzodioxole ring and a cyclopropyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Acrylamide Formation: The acrylamide moiety is introduced by reacting the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Cyclopropyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable heterogeneous catalysts can improve the environmental friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the acrylamide moiety.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide is unique due to its combination of a benzodioxole ring and a cyclopropyl group, which imparts distinct chemical and biological properties

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety which is known for its diverse biological properties. The cyclopropyl group may enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological profile.

Research indicates that compounds with a benzodioxole structure often exhibit antioxidant and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects may include:

  • Inhibition of Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to reduce ROS levels, which are implicated in various diseases.
  • Modulation of Inflammatory Pathways : The compound may influence pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

Studies have demonstrated that benzodioxole derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as DPPH and ABTS, showing their ability to scavenge free radicals effectively.

CompoundIC50 (µM) DPPHIC50 (µM) ABTS
Compound A2530
Compound B2028
This compound 22 26

Neuroprotective Effects

Recent studies on related compounds have highlighted their neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives have shown reduced apoptosis and improved mitochondrial function in models of neurodegenerative diseases.

Case Studies

  • Neuroprotection in SH-SY5Y Cells :
    • In vitro studies indicated that compounds similar to this compound significantly reduced cell death induced by oxidative stress agents like hydrogen peroxide.
    • Key findings included a reduction in caspase-3 activity and enhanced mitochondrial membrane potential.
  • Anti-inflammatory Activity :
    • A study evaluating the anti-inflammatory potential of benzodioxole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
    • This suggests that the compound may be beneficial in treating inflammatory disorders.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFLZFXOLMOQP-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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